molecular formula C10H9NO2 B1139511 2-(5-Isoxazolyl)-4-methylphenol CAS No. 104516-57-6

2-(5-Isoxazolyl)-4-methylphenol

Cat. No.: B1139511
CAS No.: 104516-57-6
M. Wt: 175.18
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Isoxazolyl)-4-methylphenol is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions in the ring. This compound is of significant interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Isoxazolyl)-4-methylphenol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 4-methylphenol with hydroxylamine and an appropriate aldehyde or ketone can lead to the formation of the isoxazole ring . Another method involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine under catalyst-free and microwave-assisted conditions .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. The use of microwave-assisted synthesis and catalyst-free conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(5-Isoxazolyl)-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoxazole oxides, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

2-(5-Isoxazolyl)-4-methylphenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Isoxazolyl)-4-methylphenol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity . The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: The parent compound with a similar structure but without the phenolic and methyl substituents.

    4-Methylphenol: A phenolic compound with a methyl group but lacking the isoxazole ring.

    2-(5-Isoxazolyl)phenol: A similar compound with a phenolic group and an isoxazole ring but without the methyl group.

Uniqueness

2-(5-Isoxazolyl)-4-methylphenol is unique due to the presence of both the isoxazole ring and the phenolic hydroxyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activities .

Properties

IUPAC Name

4-methyl-2-(1,2-oxazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-7-2-3-9(12)8(6-7)10-4-5-11-13-10/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKYVNKXVHASGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=CC=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164171-56-6
Record name 2-(5-Isoxazolyl)-4-methylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.